Photostationary State (PSS) Z→E Conversion Efficiency Under 470 nm Irradiation Relative to Monomethoxy Analog
The dimethoxy derivative Z-1c achieves 79% E-isomer at the photostationary state under 470 nm irradiation (PSS470), compared to 72% E-isomer for the monomethoxy analog Z-1b under identical conditions, representing an absolute increase of 7 percentage points in E-isomer population [1]. This superior forward conversion was a key factor in its selection as the core scaffold for photoswitchable biomolecular binders [1].
| Evidence Dimension | Photostationary state composition (PSS470) – percentage E-isomer after 470 nm irradiation |
|---|---|
| Target Compound Data | 79% E-isomer (21% Z / 79% E) |
| Comparator Or Baseline | Z-1b (monomethoxy): 72% E-isomer (28% Z / 72% E) |
| Quantified Difference | Absolute increase of +7% E-isomer population |
| Conditions | Aqueous medium; irradiation at 470 nm; Berdnikova et al., Beilstein J. Org. Chem. 2019, Table 1 |
Why This Matters
Higher Z→E conversion directly determines the dynamic range of the photoswitch; a 7-percentage-point gain in the active E-isomer translates to greater functional modulation in photopharmacological and biosensing assays.
- [1] Berdnikova, D. V. Design, synthesis and investigation of water-soluble hemi-indigo photoswitches for bioapplications. Beilstein J. Org. Chem. 2019, 15, 2822–2829. doi:10.3762/bjoc.15.275 View Source
